molecular formula C20H22N6OS B12025255 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide CAS No. 618880-24-3

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B12025255
CAS No.: 618880-24-3
M. Wt: 394.5 g/mol
InChI Key: JBZRFZWVRGXCFI-UHFFFAOYSA-N
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Description

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a pyridine moiety, and a dimethylamino group

Preparation Methods

The synthesis of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the allyl and pyridinyl groups: These groups are introduced through substitution reactions, often using reagents like allyl bromide and pyridine derivatives.

    Attachment of the sulfanyl group:

    Final coupling with the dimethylamino phenyl acetamide: This step involves the coupling of the intermediate product with 4-(dimethylamino)phenyl acetamide under suitable conditions, such as the use of coupling agents like EDCI or DCC.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halides, amines, and alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with altered functional groups.

Scientific Research Applications

2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to interact with specific molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics, exploring how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes, including its potential to induce apoptosis or inhibit specific enzymes.

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazole ring and pyridine moiety allow it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of specific signaling pathways.

Comparison with Similar Compounds

Similar compounds to 2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide include:

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity

Properties

CAS No.

618880-24-3

Molecular Formula

C20H22N6OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H22N6OS/c1-4-13-26-19(17-7-5-6-12-21-17)23-24-20(26)28-14-18(27)22-15-8-10-16(11-9-15)25(2)3/h4-12H,1,13-14H2,2-3H3,(H,22,27)

InChI Key

JBZRFZWVRGXCFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CC=N3

Origin of Product

United States

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